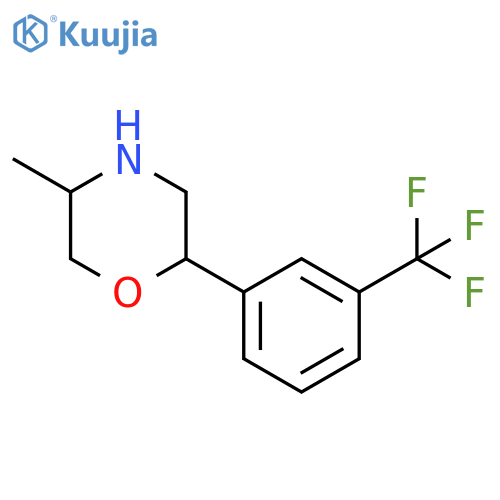

Cas no 1099679-67-0 (5-Methyl-2-3-(trifluoromethyl)phenylmorpholine)

5-Methyl-2-3-(trifluoromethyl)phenylmorpholine 化学的及び物理的性質

名前と識別子

-

- 5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine

- 5-Methyl-2-3-(trifluoromethyl)phenylmorpholine

-

- MDL: MFCD11652998

- インチ: 1S/C12H14F3NO/c1-8-7-17-11(6-16-8)9-3-2-4-10(5-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3

- InChIKey: UBPNZKDCPIULKA-UHFFFAOYSA-N

- ほほえんだ: N1C(C)COC(C2=CC=CC(C(F)(F)F)=C2)C1

計算された属性

- せいみつぶんしりょう: 245.10274856g/mol

- どういたいしつりょう: 245.10274856g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

5-Methyl-2-3-(trifluoromethyl)phenylmorpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-219889-0.05g |

5-methyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099679-67-0 | 95.0% | 0.05g |

$80.0 | 2025-03-21 | |

| TRC | B486665-10mg |

5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099679-67-0 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B486665-100mg |

5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099679-67-0 | 100mg |

$ 250.00 | 2022-06-07 | ||

| TRC | B486665-50mg |

5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099679-67-0 | 50mg |

$ 160.00 | 2022-06-07 | ||

| Enamine | EN300-219889-0.1g |

5-methyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099679-67-0 | 95.0% | 0.1g |

$119.0 | 2025-03-21 | |

| Chemenu | CM418147-250mg |

5-methyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099679-67-0 | 95%+ | 250mg |

$172 | 2023-02-03 | |

| Enamine | EN300-219889-0.25g |

5-methyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099679-67-0 | 95.0% | 0.25g |

$169.0 | 2025-03-21 | |

| Enamine | EN300-219889-5.0g |

5-methyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099679-67-0 | 95.0% | 5.0g |

$992.0 | 2025-03-21 | |

| Enamine | EN300-219889-10g |

5-methyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099679-67-0 | 95% | 10g |

$1471.0 | 2023-09-16 | |

| Aaron | AR01ALYL-5g |

5-methyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099679-67-0 | 95% | 5g |

$1389.00 | 2023-12-16 |

5-Methyl-2-3-(trifluoromethyl)phenylmorpholine 関連文献

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

5-Methyl-2-3-(trifluoromethyl)phenylmorpholineに関する追加情報

Introduction to 5-Methyl-2-3-(trifluoromethyl)phenylmorpholine (CAS No. 1099679-67-0) in Modern Chemical and Pharmaceutical Research

The compound 5-Methyl-2-3-(trifluoromethyl)phenylmorpholine (CAS No. 1099679-67-0) represents a fascinating intersection of structural complexity and functional versatility, making it a subject of significant interest in the realm of chemical and pharmaceutical research. This heterocyclic amine, characterized by its morpholine core substituted with a methyl group at the 5-position and a trifluoromethylphenyl group at the 2-3 positions, exhibits unique electronic and steric properties that have garnered attention from synthetic chemists and medicinal chemists alike.

The trifluoromethyl group, a well-documented pharmacophore, introduces electron-withdrawing effects that can modulate the reactivity and binding affinity of the molecule. This modification is particularly valuable in drug design, as it can enhance metabolic stability, improve binding interactions with biological targets, and influence the overall pharmacokinetic profile of potential therapeutic agents. The presence of the methyl group further contributes to the steric environment of the molecule, potentially influencing its solubility and bioavailability.

In recent years, the exploration of morpholine derivatives has expanded significantly, driven by their broad spectrum of biological activities. Morpholine scaffolds are known for their utility in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The specific substitution pattern of 5-Methyl-2-3-(trifluoromethyl)phenylmorpholine positions it as a promising candidate for further investigation in these fields. For instance, studies have suggested that morpholine derivatives can interact with enzymes and receptors in ways that disrupt disease pathways without significant off-target effects.

The synthesis of 5-Methyl-2-3-(trifluoromethyl)phenylmorpholine presents both challenges and opportunities for synthetic chemists. The integration of multiple functional groups into a single molecular framework requires careful planning to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired core structure efficiently. Additionally, computational methods are increasingly used to predict optimal reaction pathways and minimize unwanted side products.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The morpholine ring can serve as a versatile platform for further derivatization, allowing researchers to explore an array of analogs with tailored properties. This flexibility is particularly valuable in drug discovery pipelines, where rapid iteration and optimization are essential for identifying lead compounds with favorable pharmacological profiles.

Recent research has highlighted the importance of fluorinated aromatic rings in medicinal chemistry due to their ability to enhance molecular interactions with biological targets. The trifluoromethylphenyl moiety in 5-Methyl-2-3-(trifluoromethyl)phenylmorpholine leverages these properties, potentially improving binding affinity and selectivity. Such modifications are often employed to overcome resistance mechanisms or enhance therapeutic efficacy in diseases like cancer and infectious disorders.

The pharmacological potential of this compound has not gone unnoticed by academic and industrial researchers. Preclinical studies have begun to explore its interactions with various biological systems, providing insights into its potential therapeutic applications. For example, preliminary data suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes implicated in inflammation or cancer progression. These findings underscore the need for further investigation into its mechanism of action and potential clinical utility.

The chemical properties of 5-Methyl-2-3-(trifluoromethyl)phenylmorpholine also make it an attractive candidate for material science applications beyond traditional pharmaceuticals. Its ability to form stable complexes with other molecules could be exploited in areas such as catalysis or molecular recognition technologies. As research continues to uncover new uses for this compound, its significance in both academic and industrial settings is likely to grow.

In conclusion,5-Methyl-2-3-(trifluoromethyl)phenylmorpholine (CAS No. 1099679-67-0) represents a structurally intriguing compound with significant potential in chemical synthesis and pharmaceutical development. Its unique combination of functional groups positions it as a valuable tool for researchers exploring new therapeutic strategies across multiple disease areas. As our understanding of its properties continues to evolve through ongoing research efforts,this molecule is poised to play an increasingly important role in advancing both fundamental science and applied technologies.

1099679-67-0 (5-Methyl-2-3-(trifluoromethyl)phenylmorpholine) 関連製品

- 1361710-47-5(4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

- 1182895-47-1(2-(2,2-Difluoroethylamino)acetamide)

- 2229425-31-2(3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)

- 72228-39-8(2-(1-methyl-1H-indol-3-yl)propanoic Acid)

- 2172052-29-6(2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid)

- 899973-23-0(5-amino-1-(4-fluorophenyl)methyl-N-(2-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

- 941893-52-3(4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one)

- 99357-71-8(2-Ethyl-4-hydroxybenzoxazole)

- 181517-99-7((4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid)

- 1249676-11-6(3-Chloro-4-(pyridazin-3-yloxy)aniline)